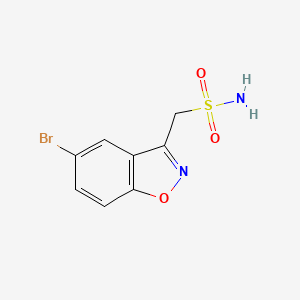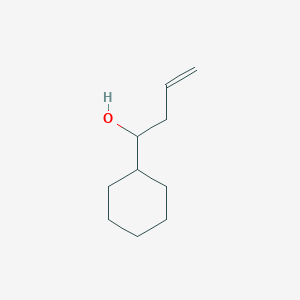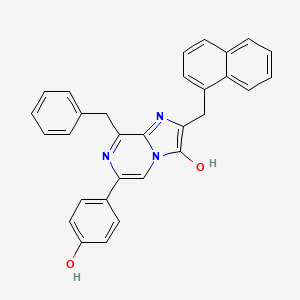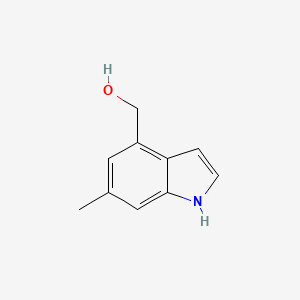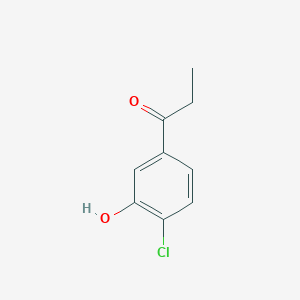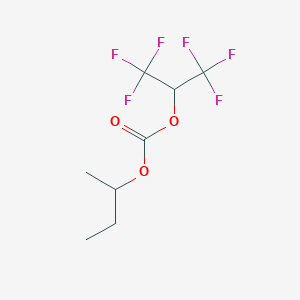
2-(Azetidin-1-yl)-6-chloropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-1-yl)-6-chloropyridin-3-amine is a heterocyclic compound featuring an azetidine ring attached to a chloropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-6-chloropyridin-3-amine typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines. For instance, the cyclization of 3-chloro-2-aminopyridine with an appropriate azetidine precursor under basic conditions can yield the desired azetidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the azetidine ring to a more saturated form.
-
Substitution: : Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Azetidin-1-yl)-6-chloropyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new pharmaceuticals, particularly those targeting neurological and infectious diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-1-yl)-6-chloropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can enhance binding affinity and specificity, while the chloropyridine moiety can modulate the compound’s electronic properties, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azetidin-1-yl)-pyridine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
6-Chloropyridin-3-amine: Lacks the azetidine ring, which can influence its binding properties and overall activity.
2-(Pyrrolidin-1-yl)-6-chloropyridin-3-amine: Contains a pyrrolidine ring instead of an azetidine ring, which can alter its steric and electronic properties.
Uniqueness
2-(Azetidin-1-yl)-6-chloropyridin-3-amine is unique due to the combination of the azetidine ring and the chloropyridine moiety, which together confer distinct chemical and biological properties. This combination can enhance its potential as a versatile building block in medicinal chemistry and other scientific fields.
Propriétés
Formule moléculaire |
C8H10ClN3 |
|---|---|
Poids moléculaire |
183.64 g/mol |
Nom IUPAC |
2-(azetidin-1-yl)-6-chloropyridin-3-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-2-6(10)8(11-7)12-4-1-5-12/h2-3H,1,4-5,10H2 |
Clé InChI |
RJLKJJASIHWYKE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=C(C=CC(=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


